(S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid
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Overview
Description
(S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid is a complex organic compound that belongs to the class of amino acids This compound features a dodecanamido group, an ethylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dodecanamido Group: This step involves the reaction of dodecanoic acid with an amine to form the dodecanamido group.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with a precursor molecule.
Formation of the Butanoic Acid Moiety: This step involves the formation of the butanoic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biomarker for certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
β-Amino Acids: These compounds contain an amino group at the β-position and are known for their structural diversity and biological functions.
Pyridazines and Pyridazinones: These compounds have similar amide functionalities and are studied for their biological activities.
Uniqueness
(S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
(S)-3-Dodecanamido-4-(ethylamino)-4-oxobutanoic acid is a complex organic compound notable for its unique structural features, including an amide linkage and a keto group. This compound is a derivative of amino acids and has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₃₁N₃O₃, with a molecular weight of approximately 342.47 g/mol. Its structure includes:
- An amide group that may influence its interaction with biological targets.
- An ethylamino group , which could enhance its solubility and bioactivity.
- A keto group , potentially contributing to its reactivity in biochemical pathways.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, insights can be drawn from studies on structurally similar compounds. Here are some key findings regarding its potential activities:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives containing long-chain fatty acids have shown effectiveness against various bacterial strains. The presence of the dodecanamide moiety may enhance the compound's ability to disrupt microbial membranes, leading to increased antibacterial activity.
2. Cytotoxic Effects
Compounds with keto and amide functionalities have been evaluated for their cytotoxic effects against cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated dose-dependent cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
3. Enzyme Inhibition
The structural characteristics of this compound may allow it to act as an enzyme inhibitor. For example, similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin-related therapies.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Aminobutanoic acid | Simple amino acid structure | Limited activity; basic structure without long chain |
N-Acetyl-L-cysteine | Contains thiol group | Antioxidant properties; not present in target compound |
4-Ethylaminobutyric acid | Similar ethylamino component | Moderate neuroprotective effects |
Dodecanamide | Long-chain fatty acid | Notable antimicrobial activity |
This table illustrates how the unique combination of long-chain fatty acids and amino acid derivatives in this compound may confer distinct biological properties compared to simpler analogs.
Case Studies and Research Findings
While direct studies on this compound are sparse, several relevant case studies provide insights into its potential applications:
- Antimicrobial Studies : Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism often involves membrane disruption or inhibition of essential metabolic pathways.
- Cytotoxicity Assessments : In vitro assays have demonstrated that compounds with keto groups can induce apoptosis in cancer cells. Studies on related compounds indicate that the presence of the dodecanamide structure may enhance cytotoxicity due to increased membrane permeability.
- Enzyme Interaction : Investigations into enzyme inhibition by similar compounds reveal that modifications to the alkyl chain length can significantly affect inhibitory potency against enzymes like tyrosinase.
Properties
Molecular Formula |
C18H34N2O4 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(3S)-3-(dodecanoylamino)-4-(ethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H34N2O4/c1-3-5-6-7-8-9-10-11-12-13-16(21)20-15(14-17(22)23)18(24)19-4-2/h15H,3-14H2,1-2H3,(H,19,24)(H,20,21)(H,22,23)/t15-/m0/s1 |
InChI Key |
UUZMADLZWIVEOD-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)NCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NCC |
Origin of Product |
United States |
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